2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives typically involves the reaction of suitable benzaldehydes with 4-hydrazinobenzenesulfonamide. These reactions can introduce various substituents such as fluorine, hydroxy, and methoxy moieties to the benzenesulfonamide backbone, affecting the compound's properties and activities (Gul et al., 2016).
Molecular Structure Analysis
Benzenesulfonamides usually exhibit extensive intra- and intermolecular hydrogen bonds, stabilizing their structures. Variations in substituents can lead to different molecular conformations, impacting the compound's biological activities and interactions (Siddiqui et al., 2008).
Chemical Reactions and Properties
Benzenesulfonamides, including compounds like 2,4,6-trimethyl-N-[2-(4-morpholinylmethyl)benzyl]benzenesulfonamide, can participate in various chemical reactions. They can be used as intermediates in the synthesis of more complex molecules and can exhibit different chemical behaviors depending on their structural features. For instance, their reactivity can be influenced by the electron-withdrawing or -donating nature of the substituents attached to the benzene ring.
Physical Properties Analysis
The physical properties of benzenesulfonamides depend on their molecular structure. These can include melting points, boiling points, solubility in various solvents, and crystalline forms. These properties are crucial for determining the compound's suitability for different applications in chemical syntheses, pharmaceutical formulations, and other industrial uses.
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, of benzenesulfonamides like this compound are significantly influenced by the functional groups attached to the aromatic ring. For example, the presence of the sulfonamide group can affect the compound's hydrogen bonding capability, hydrophilicity, and ionization behavior, which in turn influence its chemical stability, reactivity, and interactions with biological molecules.
References
- Gul, H., Tuğrak, M., Sakagami, H., Taslimi, P., Gulcin, I., & Supuran, C. (2016). Synthesis and bioactivity studies on new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 31, 1619-1624.
- Siddiqui, W., Ahmad, S., Siddiqui, H., & Parvez, M. (2008). 2-[N-(2,3-Dimethylphenyl)carbamoyl]benzenesulfonamide and the 3,4- and 2,6-dimethylphenyl analogues. Acta crystallographica. Section C, Crystal structure communications, 64 Pt 7, o367-71.
properties
IUPAC Name |
2,4,6-trimethyl-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-16-12-17(2)21(18(3)13-16)27(24,25)22-14-19-6-4-5-7-20(19)15-23-8-10-26-11-9-23/h4-7,12-13,22H,8-11,14-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBODFLHDDWCICR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=CC=C2CN3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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